Dihydrocoumarin

Description

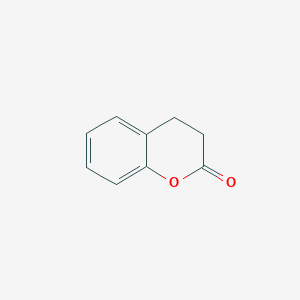

3,4-dihydrocoumarin is a chromanone that is the 3,4-dihydro derivative of coumarin. It has a role as a plant metabolite. It is functionally related to a coumarin.

3,4-Dihydrocoumarin has been reported in Lasiolaena morii, Daphnia pulex, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUXSMXIQBNMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020474 | |

| Record name | 3,4-Dihydrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dihydrocoumarin is a white to pale yellow clear oily liquid with a sweet odor. Solidifies around room temperature. (NTP, 1992), Liquid, White to light yellow liquid; Colorless solid; [HSDB] Low melting solid; mp = 24-26 deg C; [MSDSonline], Solid, colourless to pale yellow liquid; coconut-like aroma | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-1-Benzopyran-2-one, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydrocoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dihydrocoumarin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

522 °F at 760 mmHg (NTP, 1992), 272 °C, 271.00 to 272.00 °C. @ 760.00 mm Hg | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

266 °F (NTP, 1992), 130 °C | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dihydrocoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in ether and carbon tetrachloride, 1:2.5-3.5 IN 70% ALCOHOL, Soluble in chloroform., Soluble in chlorinated solvents, In water, 3,000 mg/l at 37 °C, 3 mg/mL at 37 °C, Slightly soluble in water; soluble in oil, soluble (in ethanol) | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dihydrocoumarin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.169 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.169 @ 18 °C, 1.186-1.192 | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydrocoumarin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

13.4 mmHg at 77 °F ; 19.5 mmHg at 108 °F; 27.4 mmHg at 145 °F (NTP, 1992), 13.4 [mmHg] | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dihydrocoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Leaflets, White to light yellow, oily liquid, Colorless crystals | |

CAS No. |

119-84-6 | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihydrocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melilotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dihydrocoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydrocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZODIHYDROPYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM5K1Y1BT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

77 °F (NTP, 1992), 25 °C | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIHYDROCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence and Extraction of Dihydrocoumarin from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocoumarin (hydrocoumarin), a benzopyranone derivative, is a naturally occurring compound with a sweet, herbaceous, coconut-like aroma. Its pleasant scent and flavor profile have led to its use in the food, fragrance, and cosmetic industries. Beyond its organoleptic properties, dihydrocoumarin and its derivatives have garnered interest in the scientific community for their potential biological activities. This technical guide provides an in-depth overview of the primary natural sources of dihydrocoumarin, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic origins.

Natural Sources of Dihydrocoumarin

Dihydrocoumarin has been identified in several plant species, often co-occurring with its unsaturated counterpart, coumarin. The primary botanical sources include:

-

Yellow Sweet Clover (Melilotus officinalis) : This plant is a well-documented source of dihydrocoumarin, where it contributes to the characteristic sweet smell of hay.[1][2] Dihydrocoumarin is found in the flowers and leaves of the plant.

-

Tonka Bean (Dipteryx odorata) : The seeds of this tree, known as tonka beans, are a significant source of coumarin and also contain dihydrocoumarin.[3] The concentration of these compounds can vary depending on the origin and processing of the beans.

-

Sweet Vernal Grass (Anthoxanthum odoratum) : This common grass is known for its sweet scent, which is attributed to the presence of coumarins, including dihydrocoumarin.[4]

Other reported, though less common, sources include Aloe vera and certain species of Hydrangea.[5]

Quantitative Analysis of Dihydrocoumarin in Natural Sources

The concentration of dihydrocoumarin in plant materials can vary significantly based on the species, plant part, geographical location, and extraction method employed. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Dihydrocoumarin Content | Analytical Method | Reference(s) |

| Melilotus officinalis | Essential Oil | 1.29% | GC-MS | |

| Dipteryx odorata | Seeds | 0.06 mg/g | HPLC | |

| Anthoxanthum odoratum | Essential Oil (Hay) | Present (Quantification not specified) | GC-MS |

Note: The quantitative data for dihydrocoumarin is limited, and further research is needed to establish a more comprehensive understanding of its distribution and concentration in various natural sources.

Biosynthesis of Dihydrocoumarin

Dihydrocoumarin is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The biosynthesis of dihydrocoumarin is closely linked to that of coumarin and melilotic acid.

The following diagram illustrates the plausible biosynthetic pathway leading to dihydrocoumarin.

Caption: Biosynthetic pathway of dihydrocoumarin.

Pathway Description:

-

The pathway begins with the amino acid L-phenylalanine , which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Cinnamic acid then undergoes ortho-hydroxylation to form o-coumaric acid , a reaction catalyzed by cinnamate 2'-hydroxylase (C2'H).

-

o-Coumaric acid can then be reduced to melilotic acid (o-hydroxydihydrocinnamic acid) by a reductase enzyme.

-

Finally, intramolecular cyclization (lactonization) of melilotic acid yields dihydrocoumarin . This lactonization can occur spontaneously under acidic conditions or may be enzyme-mediated.

Isolation and Purification of Dihydrocoumarin

The isolation of dihydrocoumarin from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The selection of the appropriate methodology depends on the starting material, the desired purity of the final product, and the scale of the operation.

Experimental Workflow

The general workflow for the isolation of dihydrocoumarin is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of 3,4-Dihydrocoumarin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Identification of Coumarins and Antimicrobial Potential of Ethanolic Extracts of Dipteryx odorata and Dipteryx punctata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interference of Dihydrocoumarin with Hormone Transduction and Phenylpropanoid Biosynthesis Inhibits Barnyardgrass (Echinochloa crus-galli) Root Growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Dihydrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dihydrocoumarin (also known as 3,4-dihydro-2H-1-benzopyran-2-one or hydrocoumarin). The information herein is intended to support research, development, and formulation activities involving this compound.

Physicochemical Data Summary

The quantitative physicochemical properties of dihydrocoumarin are summarized in the table below for easy reference and comparison. These properties are critical for understanding its behavior in various chemical and biological systems.

| Property | Value | References |

| Molecular Formula | C₉H₈O₂ | [1][2][3] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Appearance | Colorless liquid to solid; white to pale yellow clear oily liquid. | |

| Odor | Sweet, herbal, hay-like. | |

| Melting Point | 23-25 °C (73.4-77 °F) | |

| Boiling Point | 271-272 °C (519.8-521.6 °F) at 760 mmHg | |

| Density | 1.169 g/mL at 25 °C | |

| Vapor Pressure | 4.0 mmHg at 25 °C | |

| Flash Point | >110 °C (>230 °F) | |

| Water Solubility | Less than 1 mg/mL at 20 °C; Insoluble/Slightly soluble. 3,000 mg/L at 37 °C. | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and oils. Partly soluble in DMSO. | |

| LogP (o/w) | 2.428 (estimated) | |

| Refractive Index | n20/D 1.556 |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

2.1. Determination of Melting Point

The melting point of an organic solid can be determined by observing the temperature range over which the solid transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a finely powdered sample of dihydrocoumarin.

-

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.

-

Introduce a small amount of the finely powdered dihydrocoumarin into the open end of the capillary tube.

-

Compact the sample by tapping the sealed end of the tube on a hard surface. The sample height should be 1-2 mm.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a heating bath (Thiele tube).

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the entire sample has completely melted (the end of the melting range).

-

For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two careful determinations with a slower heating rate.

-

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or a similar heating apparatus, a small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, and a liquid sample of dihydrocoumarin.

-

Procedure:

-

Place a few milliliters of liquid dihydrocoumarin into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the setup in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.

-

As the liquid heats, air will escape from the capillary tube.

-

Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid is at its boiling point.

-

Remove the heat and allow the apparatus to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

2.3. Determination of Solubility

Solubility tests are performed to determine the extent to which a compound dissolves in a particular solvent.

-

Apparatus: Small test tubes, graduated pipettes or cylinders, a vortex mixer or shaker, a balance, and the compound and solvents to be tested.

-

Procedure for Qualitative Solubility:

-

Place a small, measured amount of dihydrocoumarin (e.g., 25 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 0.75 mL of water) in portions.

-

After each addition, vigorously shake or vortex the test tube for a set period.

-

Visually observe if the compound has dissolved. The absence of solid particles indicates solubility.

-

If the compound is water-soluble, its acidic or basic properties can be tested with litmus paper.

-

For water-insoluble compounds, the process can be repeated with other solvents such as 5% NaOH, 5% NaHCO₃, 5% HCl, and organic solvents like ethanol or diethyl ether to classify the compound based on its functional groups.

-

-

Procedure for Quantitative Solubility (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of dihydrocoumarin to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Determine the concentration of dihydrocoumarin in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The absorbance of dihydrocoumarin at 267 nm shows a strong linear relationship with its concentration.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Caption: Workflow for Qualitative Solubility Determination.

References

An In-depth Technical Guide to Dihydrocoumarin (CAS 119-84-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocoumarin (CAS 119-84-6), also known as hydrocoumarin, is a bicyclic organic compound naturally found in plants such as sweet clover (Melilotus officinalis). It is widely utilized as a fragrance and flavoring agent in the food and cosmetics industries. Beyond its sensory properties, dihydrocoumarin has garnered significant interest in the scientific community for its diverse biological activities. Notably, it functions as an inhibitor of sirtuin deacetylases (SIRT1 and SIRT2), leading to downstream effects on cellular processes like apoptosis through the hyperacetylation of tumor suppressor proteins such as p53. Furthermore, it has demonstrated potential as a tyrosinase inhibitor and has been studied for its anti-inflammatory and epigenetic-modifying properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, spectroscopic characterization, and key biological activities of dihydrocoumarin, complete with detailed experimental protocols and mechanistic pathway visualizations.

Physicochemical and Spectroscopic Properties

Dihydrocoumarin is a colorless to pale yellow solid or liquid with a sweet, coconut-like aroma.[1] Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties of Dihydrocoumarin

| Property | Value | Reference(s) |

| CAS Number | 119-84-6 | [2][3][4] |

| Molecular Formula | C₉H₈O₂ | [3] |

| Molecular Weight | 148.16 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Odor | Sweet, coconut-like, reminiscent of coumarin | |

| Melting Point | 24-25 °C | |

| Boiling Point | 272 °C | |

| Density | 1.169 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.556 | |

| Flash Point | >100 °C (closed cup) | |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, DMF, and DMSO. |

Table 2: Spectroscopic Data for Dihydrocoumarin

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) for aromatic and aliphatic protons are observed. The spectrum typically shows multiplets for the aromatic protons and two triplets for the diastereotopic methylene protons of the dihydropyrone ring. | |

| ¹³C NMR (CDCl₃) | Signals corresponding to the carbonyl carbon, aromatic carbons, and the two aliphatic carbons of the lactone ring are present. The carbonyl carbon typically appears around 168.5 ppm. | |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the lactone carbonyl (C=O) stretch is observed around 1715-1770 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present. | |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z 148. Common fragmentation patterns for coumarins involve the loss of CO (m/z 120), followed by further fragmentation of the resulting benzofuran radical cation. |

Synthesis and Purification Protocols

Dihydrocoumarin can be synthesized through various methods, with the hydrogenation of coumarin being a common approach.

Experimental Protocol: Synthesis of Dihydrocoumarin by Hydrogenation of Coumarin

This protocol is adapted from established hydrogenation methods.

Materials:

-

Coumarin

-

Palladium on activated carbon (5% Pd/C)

-

Pressurized reaction vessel (autoclave) with stirrer

-

Hydrogen gas source

-

Filtration apparatus

Procedure:

-

Charge the pressurized reaction vessel with coumarin and 5% palladium on activated carbon. The catalyst loading can be in the range of 0.0001 to 0.1 parts by weight relative to coumarin.

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to a pressure of 1 to 100 bar (5 to 10 bar is often sufficient).

-

Heat the reaction mixture to a temperature below 80 °C (typically in the range of 30-80 °C) with continuous stirring.

-

Maintain the reaction conditions for 2 to 100 hours, monitoring the reaction progress by techniques such as TLC or GC.

-

Upon completion, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

-

Remove the catalyst by filtration, decantation, or centrifugation.

-

The resulting liquid is crude dihydrocoumarin, which can be further purified if necessary. This process can yield dihydrocoumarin in high purity (>99%) and yield (>98%).

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general method for the purification of dihydrocoumarin using silica gel column chromatography.

Materials:

-

Crude dihydrocoumarin

-

Silica gel (100-200 mesh)

-

n-Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

-

TLC plates and developing chamber

-

Rotary evaporator

Procedure:

-

Mobile Phase Selection: Determine a suitable mobile phase system by thin-layer chromatography (TLC). A gradient of n-hexane and ethyl acetate is commonly used for coumarin derivatives. An ideal solvent system will give the dihydrocoumarin an Rf value of approximately 0.2-0.4.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane). Pour the slurry into the chromatography column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a layer of sand on top of the silica gel to prevent disturbance.

-

Sample Loading: Dissolve the crude dihydrocoumarin in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., a high percentage of n-hexane). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect the eluent in separate fractions.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure dihydrocoumarin.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified dihydrocoumarin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Dihydrocoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydrocoumarins, a significant class of benzopyrone derivatives, have garnered substantial attention in the scientific community owing to their diverse and potent biological activities. These compounds, characterized by a lactone ring fused to a benzene ring, serve as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the multifaceted biological activities of dihydrocoumarin derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Dihydrocoumarin derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of various dihydrocoumarin derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| DCH4 | MCF-7 (Breast) | 13.28 µg/mL | [1] |

| DCH4 | KYSE-30 (Esophageal) | 44.21 µg/mL | [1] |

| Unspecified Hybrid | Caco-2 (Colon) | 4.87–38.23 µg/mL | [1] |

| Unspecified Hybrid | A549 (Lung) | 5.74–32.05 µg/mL | [1] |

| Unspecified Hybrid | MDA-MB-231 (Breast) | 4.27–14.91 µg/mL | [1] |

| Compound 4 | HL60 (Leukemia) | 8.09 µM | |

| Compound 4 | MCF-7 (Breast) | 3.26 µM | |

| Compound 4 | A549 (Lung) | 9.34 µM | |

| Compound 8b | HepG2 (Liver) | 13.14 µM | |

| Compound 8b | MCF-7 (Breast) | 7.35 µM | |

| Compound 8b | A549 (Lung) | 4.63 µM | |

| Coumarin-pyrazole hybrid 35 | HepG2 (Liver) | 2.96 ± 0.25 µM | |

| Coumarin-pyrazole hybrid 35 | SMMC-7721 (Liver) | 2.08 ± 0.32 µM | |

| Coumarin-pyrazole hybrid 35 | U87 (Glioblastoma) | 3.85 ± 0.41 µM | |

| Coumarin-pyrazole hybrid 35 | H1299 (Lung) | 5.36 ± 0.60 µM |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A key mechanism underlying the anticancer activity of many coumarin and dihydrocoumarin derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

Inhibition of the PI3K/Akt/mTOR signaling pathway by dihydrocoumarin derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential medicinal agents.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dihydrocoumarin derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Activity

Dihydrocoumarin derivatives have demonstrated notable activity against a spectrum of pathogenic bacteria and fungi. Their ability to disrupt microbial growth makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various dihydrocoumarin derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC Value | Reference |

| 5,7-dihydroxycoumarin derivative 5 | Staphylococcus aureus | 2.5 µg/mL | |

| 5,7-dihydroxycoumarin derivative 12 | Staphylococcus aureus | 2.5 µg/mL | |

| 4-chloro-6-hydroxymellein | Staphylococcus aureus | 1.00 µg/mL | |

| 4-chloro-6-hydroxymellein | Bacillus licheniformis | 0.8 µg/mL | |

| 4-chloro-6-hydroxymellein | Gram-negative bacteria | 0.8–5.3 µg/mL | |

| DCH2 | Anaerobic bacteria | 7.00–10.00 µg/mL | |

| DCH5 | Aerobic gram-negative bacteria | 2.50 µg/mL | |

| Coumarin-uracil hybrid 63b | Staphylococcus aureus | 7.23 µg/mL | |

| Coumarin-uracil hybrid 63c | Staphylococcus aureus | 11.7 µg/mL |

Experimental Workflow: Broth Microdilution for MIC Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Compound Dilutions: Prepare a stock solution of the dihydrocoumarin derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Dihydrocoumarin derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of various dihydrocoumarin derivatives, presented as IC50 or EC50 values.

| Compound/Derivative | Target/Assay | IC50/EC50 Value | Reference |

| DCH1 | COX-1 Inhibition | 123.30 µg/mL | |

| DCH1 | COX-2 Inhibition | 102.10 µg/mL | |

| Apocynin-derived dihydrocoumarin (HCA) | NADPH Oxidase Inhibition | 10 µM | |

| Coumarin derivative 14b | TNF-α Production Inhibition | 5.32 µM (EC50) |

Signaling Pathway: MAPK and NF-κB Inhibition

The anti-inflammatory effects of several dihydrocoumarin derivatives are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

Inhibition of MAPK and NF-κB signaling pathways by dihydrocoumarin derivatives.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the dihydrocoumarin derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Quantification: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Dihydrocoumarins possess antioxidant properties, acting as radical scavengers and modulating oxidative stress.

Quantitative Antioxidant Activity Data

The following table summarizes the antioxidant activity of various dihydrocoumarin derivatives, presented as IC50 or EC50 values from different antioxidant assays.

| Compound/Derivative | Assay | IC50/EC50 Value | Reference |

| Apocynin-derived dihydrocoumarin (HCA) | DPPH | 50.3 µM (EC50) | |

| Apocynin-derived dihydrocoumarin (HCA) | FRAP | Slope: 0.159 | |

| Dihydromyricetin (DHM) derivatives | DPPH | Varies with acylation | |

| Dihydromyricetin (DHM) derivatives | ABTS | Varies with acylation | |

| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 mg/L | |

| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 mg/L | |

| Hydrazinyl thiazolyl coumarins | DPPH | 16-85 µM |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of antioxidants.

-

Reagent Preparation: Prepare a stock solution of the dihydrocoumarin derivative and a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a plot of scavenging activity against compound concentration.

Enzyme Inhibitory Activity

Dihydrocoumarin derivatives have been shown to inhibit the activity of various enzymes implicated in disease pathogenesis, highlighting their potential as therapeutic agents.

Quantitative Enzyme Inhibitory Activity Data

The following table summarizes the enzyme inhibitory activity of various dihydrocoumarin derivatives, presented as IC50 values.

| Compound/Derivative | Enzyme | IC50 Value | Reference |

| 6-hydroxy-coumarin | PfaCA (Carbonic Anhydrase) | 17.3 µM | |

| 7-hydroxy-coumarin | PfaCA (Carbonic Anhydrase) | 20.4 µM | |

| 4-Hydroxycoumarin derivative 2 | Carbonic Anhydrase-II | 263 µM | |

| 4-Hydroxycoumarin derivative 6 | Carbonic Anhydrase-II | 456 µM | |

| Geranyloxycoumarin derivative 3k | Tyrosinase | 0.67 µM | [No specific reference found] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA).

-

Reagents: Prepare a solution of the enzyme (e.g., bovine erythrocyte CA-II), the substrate p-NPA, and the test compound in an appropriate buffer (e.g., Tris-HCl).

-

Reaction Mixture: In a 96-well plate, add the buffer, enzyme solution, and the dihydrocoumarin derivative at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiation of Reaction: Add the substrate p-NPA to start the reaction.

-

Measurement: Monitor the formation of the product, p-nitrophenolate, by measuring the increase in absorbance at 400 nm over time.

-

Data Analysis: Calculate the initial reaction rates. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.

Synthesis of Dihydrocoumarin Derivatives

The synthesis of dihydrocoumarin derivatives can be achieved through various methods. A one-pot synthesis approach offers an efficient and environmentally friendly route.

Experimental Workflow: One-Pot Synthesis of 3,4-Dihydrocoumarins

One-pot synthesis of 3,4-dihydrocoumarin derivatives.

Experimental Protocol: One-Pot Synthesis of 3,4-Dihydrocoumarins

This protocol is adapted from a method involving a C-H oxidation/conjugate addition/cyclization cascade reaction.

-

Reactant Mixture: In a round-bottom flask, combine the 2-alkyl phenol (1.0 mmol), the oxazolone derivative (1.0 mmol), and silver oxide (Ag₂O; 1.2 mmol) in a suitable solvent such as chloroform.

-

Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA; 10 mol%).

-

Reaction: Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).

-

Work-up: After the reaction is complete, filter the mixture to remove the silver salts. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 3,4-dihydrocoumarin derivative.

This guide provides a comprehensive overview of the significant biological activities of dihydrocoumarin derivatives, supported by quantitative data, mechanistic insights, and detailed experimental protocols. The versatility of the dihydrocoumarin scaffold continues to make it a focal point for research and development in the quest for novel therapeutic agents.

References

Dihydrocoumarin: A Comprehensive Technical Guide to its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocoumarin (DHC), a natural compound found in various plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying dihydrocoumarin's biological effects, including its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the intricate signaling pathways modulated by this promising molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Dihydrocoumarin, also known as hydrocoumarin or melilotin, is a benzopyrone derivative with the chemical formula C₉H₈O₂. It is structurally related to coumarin but lacks the C3-C4 double bond. This structural modification significantly influences its biological activity and toxicological profile. Dihydrocoumarin and its derivatives have demonstrated a broad spectrum of pharmacological effects, making them attractive candidates for the development of novel therapeutic agents. This guide will systematically dissect the multifaceted mechanisms of action of dihydrocoumarin in various biological contexts.

Quantitative Data on Biological Activities

The biological efficacy of dihydrocoumarin and its derivatives has been quantified in numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations across various biological activities.

Table 1: Enzyme Inhibitory Activity of Dihydrocoumarin and its Derivatives

| Compound | Target Enzyme | IC50 Value | Source |

| Dihydrocoumarin | Human SIRT1 | 208 µM | [1][2][3] |

| Dihydrocoumarin | Human SIRT2 | 295 µM | [1][2] |

| Dihydrocoumarin-apocynin derivative (HCA) | NADPH Oxidase | 10 µM | |

| Apocynin (APO) | NADPH Oxidase | > 10 µM |

Table 2: Antioxidant Activity of Dihydrocoumarin Derivatives

| Compound | Assay | EC50/IC50 Value | Source |

| Dihydrocoumarin-apocynin derivative (HCA) | DPPH | 50.3 µM | |

| Apocynin (APO) | DPPH | > 100 µM |

Table 3: Anticancer Activity of Dihydrocoumarin and its Derivatives

| Compound | Cell Line | IC50 Value | Source |

| Coumarin-1,2,3-triazole hybrid (18c) | MCF-7 | 2.66 µM | |

| Triphenylethylene-coumarin hybrid (11) | MCF-7 | 3.72 µM | |

| Coumarin–chalcone hybrid (30) | MCF-7 | 6.8 µM | |

| Coumarin–chalcone hybrid (30) | MDA-MB-231 | 8.5 µM | |

| Alkoxy–coumarin derivative (27) | MCF-7 | 9 µM | |

| Curcumin analogue (10) | MCF-7 | 16.6 µg/mL | |

| Unsubstituted Methylene Derivative (17) | MCF-7 | 30 µM | |

| Coumarin-based hydroxamate (28) | MCF-7 | 1.84 µM | |

| Scopoletin–cinnamic hybrid (23) | MCF-7 | 0.231 µM |

Table 4: Antimicrobial Activity of Dihydroisocoumarin Derivatives

| Compound | Microorganism | MIC Value (µg/mL) | Source |

| 4-chloro-6-hydroxymellein (4) | Staphylococcus aureus | 1.00 | |

| 4-chloro-6-hydroxymellein (4) | Bacillus licheniformis | 0.8 | |

| 4-chloro-5,6-di-hydroxymellein (5) | Multiple strains | Moderate inhibition | |

| Various Dihydroisocoumarins | S. aureus, B. subtilis, etc. | 0.8–5.3 |

Core Mechanisms of Action

Dihydrocoumarin exerts its biological effects through a variety of mechanisms, primarily centered around enzyme inhibition, modulation of signaling pathways, and regulation of gene expression.

Enzyme Inhibition

-

Histone Deacetylase (HDAC) and Sirtuin (SIRT) Inhibition: Dihydrocoumarin has been identified as an inhibitor of class I histone deacetylases (HDACs) and sirtuins, a class of NAD+-dependent deacetylases. Specifically, it inhibits the activity of human SIRT1 and SIRT2 with IC50 values of 208 µM and 295 µM, respectively. This inhibition leads to the hyperacetylation of histone and non-histone proteins, thereby influencing gene expression and cellular processes like apoptosis.

-

NADPH Oxidase Inhibition: A dihydrocoumarin-apocynin derivative (HCA) has been shown to be a more potent inhibitor of NADPH oxidase (IC50 = 10 µM) than its parent compound apocynin. NADPH oxidases are a major source of reactive oxygen species (ROS) in inflammatory cells, and their inhibition contributes to the anti-inflammatory and antioxidant effects of dihydrocoumarin derivatives.

-

Rad52 Inhibition: Dihydrocoumarin has been found to inhibit the Rad52 recombinase in yeast, leading to deficiencies in double-strand break (DSB) repair. This action is linked to its HDAC inhibitor activity and suggests its potential as a sensitizer for cancer therapies that induce DNA damage.

Modulation of Signaling Pathways

-

NF-κB Signaling Pathway: Dihydrocoumarin and its derivatives have been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. This is achieved by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Signaling Pathway: Dihydrocoumarin derivatives can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK. For instance, 6,7-dihydroxy-4-methylcoumarin has been shown to reduce the phosphorylation of ERK and p38-MAPK in LPS-stimulated macrophages. This inhibition contributes to its anti-inflammatory effects by downregulating the production of pro-inflammatory mediators.

Induction of Apoptosis

Dihydrocoumarin and its analogs can induce apoptosis in cancer cells through multiple mechanisms:

-

Mitochondrial Pathway: They can induce the depolarization of the mitochondrial membrane potential, leading to the release of cytochrome c.

-

Regulation of Bcl-2 Family Proteins: Dihydrocoumarin can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.

-

Caspase Activation: The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Antioxidant Activity

The antioxidant properties of dihydrocoumarin derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the coumarin ring is crucial for this activity, with o-dihydroxy derivatives showing excellent radical scavenging properties.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex mechanisms of dihydrocoumarin, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dihydrocoumarin's biological activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in the dark.

-

Prepare various concentrations of dihydrocoumarin or its derivatives in methanol.

-

Use ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

-

Animal Model:

-

Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

-

-

Experimental Groups:

-

Group 1: Control (vehicle only).

-

Group 2: Dihydrocoumarin (test dose, administered orally or intraperitoneally).

-

Group 3: Standard drug (e.g., Indomethacin, 10 mg/kg).

-

-

Procedure:

-

Administer the vehicle, dihydrocoumarin, or standard drug to the respective groups 1 hour before carrageenan injection.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Anticancer Activity: MTT Assay on MCF-7 Cells

-

Cell Culture:

-

Culture MCF-7 human breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of dihydrocoumarin for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

-

Preparation:

-

Prepare a twofold serial dilution of dihydrocoumarin in a 96-well microplate containing Mueller-Hinton Broth (MHB).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a final concentration of 5 x 10⁵ CFU/mL.

-

-

Procedure:

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of dihydrocoumarin that completely inhibits the visible growth of the microorganism.

-

Conclusion and Future Directions

Dihydrocoumarin and its derivatives represent a versatile class of bioactive molecules with significant therapeutic potential. Their multifaceted mechanisms of action, including enzyme inhibition, modulation of key signaling pathways, and induction of apoptosis, underscore their promise in the development of novel treatments for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of dihydrocoumarin derivatives for specific targets.

-

In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential of promising compounds in animal models and to understand their absorption, distribution, metabolism, and excretion profiles.

-

Combination Therapies: To investigate the synergistic effects of dihydrocoumarin derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of dihydrocoumarin and to unlock its full potential in modern medicine.

References

- 1. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Novel Dihydrocoumarin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocoumarins, or 3,4-dihydro-2H-1-benzopyran-2-ones, represent a significant class of natural and synthetic heterocyclic compounds. As a core structural motif in numerous biologically active molecules, they exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The development of novel dihydrocoumarin analogs is a burgeoning area in medicinal chemistry and drug discovery. Accurate and unambiguous structural elucidation is the cornerstone of this process, enabling the establishment of structure-activity relationships (SAR), the confirmation of synthetic pathways, and the fulfillment of regulatory requirements. This technical guide provides an in-depth overview of the modern integrated methodologies employed to determine the structure of novel dihydrocoumarin analogs, complete with detailed experimental protocols and data presentation standards.

Core Methodologies for Structural Elucidation

The determination of a novel molecular structure is a puzzle solved by combining evidence from multiple analytical techniques. For dihydrocoumarin analogs, the primary tools are spectroscopic and crystallographic methods, often supplemented by computational analysis.

Spectroscopic Techniques

Spectroscopy provides detailed information about the molecular formula, functional groups, and the connectivity of atoms within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[3] A suite of 1D and 2D NMR experiments is typically required for full characterization.[4]

-

¹H NMR (Proton NMR): Identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration (number of protons), and spin-spin coupling constants (J).

-

¹³C NMR (Carbon NMR): Determines the number of unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments further distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings.[3] HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, aiding in stereochemical assignments.